molecular formula C8H7NO5 B8578041 3-Amino-4-hydroxyphthalic acid

3-Amino-4-hydroxyphthalic acid

Cat. No. B8578041
M. Wt: 197.14 g/mol
InChI Key: ROZYRURRXDPGGZ-UHFFFAOYSA-N
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Patent
US09133161B2

Procedure details

3-Aminopiperidine-2,6-dione hydrochloride (9.58 g, 58.4 mmol) was dissolved in triethylamine (TEA) (14.7 g) and the mixture was stirred at room temperature for 4 hrs. HOAc (150 mL) and 3-amino-4-hydroxyphthalic acid C1-5 (9.6 g, 48.7 mmol) were added. The mixture was stirred at 120° C. for 20 mins. TEA was added until the white solid was dissolved completely. The mixture was stirred at 120° C. for 2 hrs. After cooling, the solution was extracted with ethyl acetate (500 mL×4). The combined organic layers were dried over Na2SO4, filtered, and concentrated to a dark solid. The dark solid was washed with EA (300 mL) and dried to give compound 1 as a dark solid (7.2 g, yield: 51%). 1H NMR (DMSO-d6, 400 MHz) δ: 11.05 (s, 1H), 10.82 (s, 1H), 6.98 (d, J=8 Hz, 1H), 6.92 (d, J=7.6 Hz, 1H), 5.95 (s, 2H), 5.03-4.98 (m, 1H), 2.91-2.83 (m, 1H), 2.60-2.44 (m, 2H), 2.01-1.98 (m, 1H); MS (ESI+): m/z 290 (M+1); Elem. Anal. Calcd. for C13H11N3O5: C, 53.98; H, 3.83; N, 14.53. Found: C, 53.67; H, 3.80; N, 14.44.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[NH:5][C:4]1=[O:10].CC(O)=O.[NH2:15][C:16]1[C:24]([OH:25])=[CH:23][CH:22]=[C:18]([C:19](O)=[O:20])[C:17]=1[C:26](O)=[O:27]>C(N(CC)CC)C>[NH2:15][C:16]1[C:24]([OH:25])=[CH:23][CH:22]=[C:18]2[C:17]=1[C:26](=[O:27])[N:2]([CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[NH:5][C:4]1=[O:10])[C:19]2=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
9.58 g
Type
reactant
Smiles
Cl.NC1C(NC(CC1)=O)=O
Name
Quantity
14.7 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1O)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(9.6 g, 48.7 mmol) were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 120° C. for 20 mins
Duration
20 min
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved completely
STIRRING
Type
STIRRING
Details
The mixture was stirred at 120° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (500 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark solid
WASH
Type
WASH
Details
The dark solid was washed with EA (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C2C(N(C(C2=CC=C1O)=O)C1C(NC(CC1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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